8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one is a complex organic compound that features a chromenone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of the isoxazole and sulfonamide groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction involving an alkyne and a nitrile oxide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Chromenone Core Construction: The chromenone core is typically synthesized through a Pechmann condensation reaction involving a phenol and a β-keto ester under acidic conditions.
Final Coupling: The final step involves coupling the isoxazole-sulfonamide intermediate with the chromenone core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, thiols
Major Products
Oxidation: Formation of ketone derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted sulfonamide derivatives
Scientific Research Applications
8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Material Science: The unique electronic properties of the chromenone core make this compound a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe to study the interactions between proteins and small molecules, providing insights into enzyme mechanisms and drug design.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Signal Transduction: It modulates signaling pathways by binding to receptors and altering their activity, leading to changes in cellular responses.
DNA Interaction: The chromenone core can intercalate with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline: A proline derivative with similar sulfonamide and isoxazole groups.
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid: Contains the same isoxazole-sulfonamide moiety but with a benzoic acid core.
Uniqueness
8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one is unique due to its combination of the chromenone core with the isoxazole-sulfonamide moiety. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H14N2O6S |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-(7-hydroxy-4-methyl-2-oxochromen-8-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C15H14N2O6S/c1-7-6-12(19)22-14-10(7)4-5-11(18)13(14)17-24(20,21)15-8(2)16-23-9(15)3/h4-6,17-18H,1-3H3 |
InChI Key |
VXYSJIOZWBTJAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2NS(=O)(=O)C3=C(ON=C3C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.